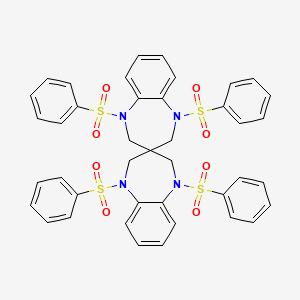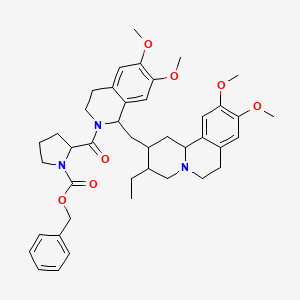
3,3'-Spirobi(3H-1,5-benzodiazepine), 1,1',2,2',4,4',5,5'-octahydro-1,1',5,5'-tetrakis(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Spirobi(3H-1,5-benzodiazepine), 1,1’,2,2’,4,4’,5,5’-octahydro-1,1’,5,5’-tetrakis(phenylsulfonyl)- is a complex organic compound with a molecular formula of C41H36N4O8S4 and a molecular weight of 841.00700 . This compound belongs to the class of benzodiazepines, which are known for their wide range of applications in medicinal chemistry, particularly as anxiolytics, sedatives, and muscle relaxants .
Méthodes De Préparation
The synthesis of 3,3’-Spirobi(3H-1,5-benzodiazepine), 1,1’,2,2’,4,4’,5,5’-octahydro-1,1’,5,5’-tetrakis(phenylsulfonyl)- involves multiple steps, typically starting with the preparation of the benzodiazepine core. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the spirobi structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3,3’-Spirobi(3H-1,5-benzodiazepine), 1,1’,2,2’,4,4’,5,5’-octahydro-1,1’,5,5’-tetrakis(phenylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic uses, particularly in the treatment of anxiety and other neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may modulate the activity of neurotransmitters, leading to its anxiolytic and sedative effects. The pathways involved in its action are complex and may include the modulation of GABAergic and serotonergic systems .
Comparaison Avec Des Composés Similaires
Compared to other benzodiazepines, 3,3’-Spirobi(3H-1,5-benzodiazepine), 1,1’,2,2’,4,4’,5,5’-octahydro-1,1’,5,5’-tetrakis(phenylsulfonyl)- is unique due to its spirobi structure and the presence of multiple phenylsulfonyl groups. Similar compounds include:
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
This compound’s unique structure and functional groups make it a valuable subject of study in various fields of research.
Propriétés
Numéro CAS |
89754-96-1 |
|---|---|
Formule moléculaire |
C41H36N4O8S4 |
Poids moléculaire |
841.0 g/mol |
Nom IUPAC |
1,1',5,5'-tetrakis(benzenesulfonyl)-3,3'-spirobi[2,4-dihydro-1,5-benzodiazepine] |
InChI |
InChI=1S/C41H36N4O8S4/c46-54(47,33-17-5-1-6-18-33)42-29-41(30-43(38-26-14-13-25-37(38)42)55(48,49)34-19-7-2-8-20-34)31-44(56(50,51)35-21-9-3-10-22-35)39-27-15-16-28-40(39)45(32-41)57(52,53)36-23-11-4-12-24-36/h1-28H,29-32H2 |
Clé InChI |
FXKPUKOPBVPOBM-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN(C3=CC=CC=C3N1S(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5)CN(C6=CC=CC=C6N(C2)S(=O)(=O)C7=CC=CC=C7)S(=O)(=O)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















